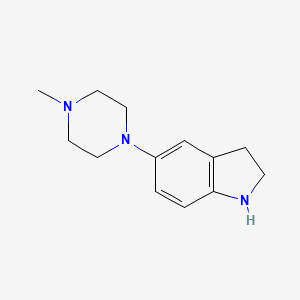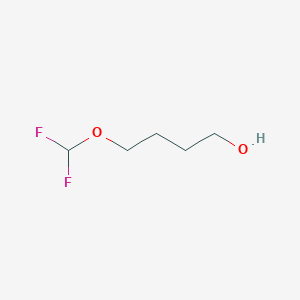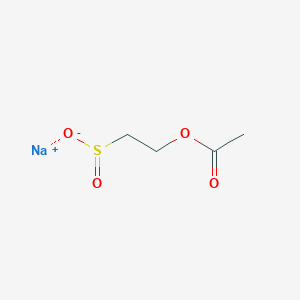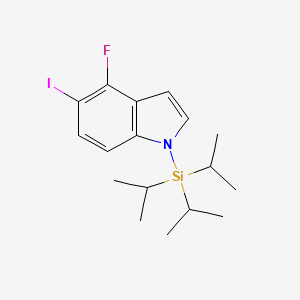
4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the indole core, followed by the introduction of the fluorine and iodine atoms through halogenation reactions. The triisopropylsilyl group is then introduced via silylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The indole core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like nucleophiles (e.g., amines, thiols) and bases (e.g., potassium carbonate) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity, while the triisopropylsilyl group can influence the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-5-iodo-1H-indole: Lacks the triisopropylsilyl group, which may affect its chemical properties and applications.
5-Iodo-1-(triisopropylsilyl)-1H-indole: Lacks the fluorine atom, which can influence its reactivity and biological activity.
4-Fluoro-1-(triisopropylsilyl)-1H-indole: Lacks the iodine atom, affecting its potential for substitution reactions.
Uniqueness
4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole is unique due to the combination of fluorine, iodine, and triisopropylsilyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C17H25FINSi |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
(4-fluoro-5-iodoindol-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H25FINSi/c1-11(2)21(12(3)4,13(5)6)20-10-9-14-16(20)8-7-15(19)17(14)18/h7-13H,1-6H3 |
Clave InChI |
WZAIPMWEVNLWOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC(=C2F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B15233916.png)

![4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233928.png)
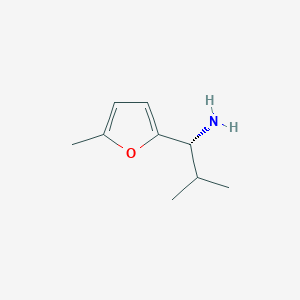
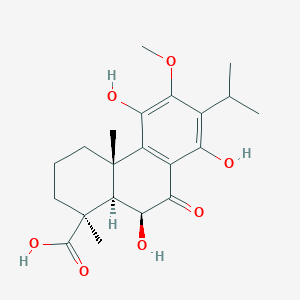
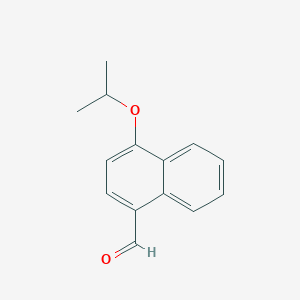
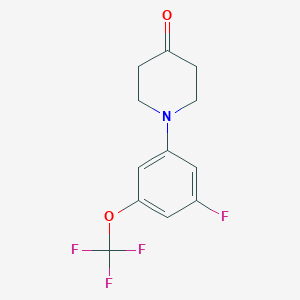
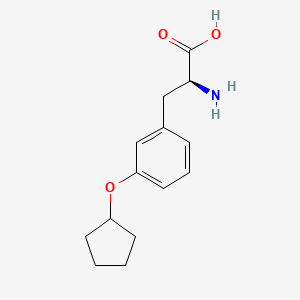
![Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate](/img/structure/B15233970.png)
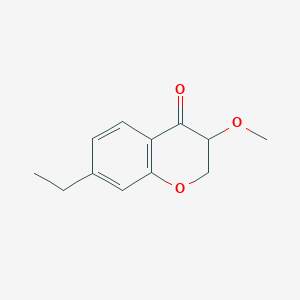
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid](/img/structure/B15233979.png)
